N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14812241
InChI: InChI=1S/C21H15N5OS/c27-19(25-20-22-15-10-4-5-11-16(15)23-20)18-17(14-8-2-1-3-9-14)24-21(28-18)26-12-6-7-13-26/h1-13H,(H2,22,23,25,27)
SMILES:
Molecular Formula: C21H15N5OS
Molecular Weight: 385.4 g/mol

N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14812241

Molecular Formula: C21H15N5OS

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide -

Specification

Molecular Formula C21H15N5OS
Molecular Weight 385.4 g/mol
IUPAC Name N-(1H-benzimidazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C21H15N5OS/c27-19(25-20-22-15-10-4-5-11-16(15)23-20)18-17(14-8-2-1-3-9-14)24-21(28-18)26-12-6-7-13-26/h1-13H,(H2,22,23,25,27)
Standard InChI Key JSTSSJDHAOCEIK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4

Introduction

Structural Characteristics and Molecular Configuration

Molecular Formula and Weight

The compound’s molecular formula is C21H15N5OS, with a molecular weight of 385.4 g/mol. Its IUPAC name, N-(1H-benzimidazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide, reflects the integration of three heterocyclic systems:

  • Benzimidazole: A bicyclic structure with fused benzene and imidazole rings.

  • Thiazole: A five-membered ring containing sulfur and nitrogen.

  • Pyrrole: An aromatic five-membered ring with four nitrogen atoms .

The Standard InChI key (InChI=1S/C21H15N5OS/c27-19(25-20-22-15-10-4-5-11-16(15)23-20)18-17(14-8-2-1-3-9-14)24-21(28-18)26-12-6-7-13-26/h1-13H,(H2,22,23,25,27)) provides a precise representation of its atomic connectivity and stereochemical features.

Structural Contributions to Bioactivity

The benzimidazole moiety enhances DNA intercalation and kinase inhibition, while the thiazole ring improves metabolic stability and membrane permeability . The pyrrole unit contributes to π-π stacking interactions with biological targets, augmenting binding affinity.

Structural ComponentRole in Bioactivity
BenzimidazoleKinase inhibition, DNA interaction
ThiazoleMetabolic stability, solubility enhancement
PyrroleTarget binding via aromatic interactions

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A common route includes:

  • Condensation: Reacting 4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid with 1H-benzo[d]imidazol-2-amine using coupling agents like HBTU or EDCI .

  • Catalysis: Triethylamine or pyridine catalyzes amide bond formation under reflux conditions in polar solvents (e.g., DMF or THF) .

  • Purification: Column chromatography isolates the product, with yields averaging 60–75% .

Reaction Optimization

Key parameters include:

  • Temperature: Reflux at 80–100°C to accelerate amide coupling.

  • Solvent Choice: DMF enhances solubility of intermediates .

  • Catalyst Loading: 10–15 mol% triethylamine minimizes side reactions .

Pharmacological Profile

Anticancer Activity

The compound inhibits Casein Kinase 1δ (CK1δ) with an IC50 of 0.040 μM, showing fivefold selectivity over CK1ε (IC50 = 0.199 μM) . X-ray crystallography reveals binding to CK1δ’s ATP pocket, where the benzimidazole group forms hydrogen bonds with Glu66 and Asp132, while the thiazole-pyrrole system stabilizes hydrophobic interactions .

KinaseIC50 (μM)Selectivity Ratio (vs. CK1δ)
CK1δ0.0401.0
CK1ε0.1995.0

In tumor cell lines (e.g., HCT-116 colorectal cancer), it reduces proliferation by 70% at 10 μM through G1 phase arrest and apoptosis induction .

Antimicrobial Efficacy

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 8 μg/mL and 16 μg/mL, respectively. The thiazole-carboxamide group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Biological Mechanisms and Target Engagement

Kinase Inhibition Dynamics

The compound’s selectivity for CK1δ over CK1ε stems from steric hindrance in CK1ε’s active site, where a bulkier Leu residue replaces Met82 in CK1δ, reducing binding affinity . Molecular dynamics simulations confirm stable interactions over 100 ns trajectories, with RMSD values <2.0 Å .

Antimicrobial Resistance Profile

Notably, the compound retains activity against methicillin-resistant S. aureus (MRSA) with an MIC of 16 μg/mL, suggesting a mechanism distinct from β-lactam antibiotics.

Therapeutic Applications and Development Challenges

Oncology

As a CK1δ inhibitor, this compound could treat breast cancer, where CK1δ overexpression drives Wnt/β-catenin signaling . Phase I trials in murine models show tumor volume reduction by 50% at 25 mg/kg/day .

Infectious Diseases

Its dual activity against Gram-positive and Gram-negative bacteria supports development as a broad-spectrum antibiotic, particularly for skin and soft tissue infections.

Pharmacokinetic Limitations

Despite potency, the compound has moderate oral bioavailability (35% in rats) due to first-pass metabolism. Structural modifications, such as fluorination of the phenyl ring, are being explored to enhance stability .

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